Acide 2,3,3,3-tétrafluoropropanoïque

Vue d'ensemble

Description

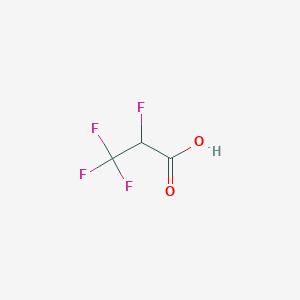

2,3,3,3-Tetrafluoropropanoic acid is a chemical compound with the molecular formula C3H2F4O2 . It has a molecular weight of 146.04 . It is used in various applications including the production of 2,2,3,3-tetrafluoro-propionyl chloride .

Synthesis Analysis

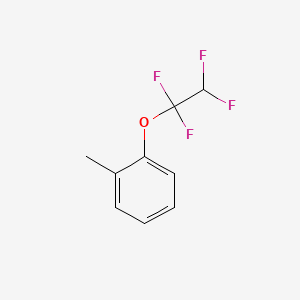

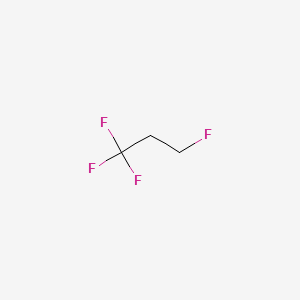

The synthesis of 2,3,3,3-tetrafluoropropanoic acid involves the use of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide and 37% hydrochloric acid. The reaction is carried out under reflux at elevated temperature for 10 hours .Molecular Structure Analysis

The molecular structure of 2,3,3,3-tetrafluoropropanoic acid consists of a three-carbon backbone with four fluorine atoms attached to the second and third carbon atoms. The first carbon atom is attached to a carboxylic acid group .Chemical Reactions Analysis

One known chemical reaction involving 2,3,3,3-tetrafluoropropanoic acid is its use to produce 2,2,3,3-tetrafluoro-propionyl chloride. This reaction requires the reagent benzotrichloride .Physical and Chemical Properties Analysis

2,3,3,3-Tetrafluoropropanoic acid is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 124.8±35.0 °C at 760 mmHg, and a vapor pressure of 7.8±0.4 mmHg at 25°C . It also has a flash point of 29.3±25.9 °C .Applications De Recherche Scientifique

Synthèse organique

L'acide TFPA sert de réactif et de catalyseur en synthèse organique . Il peut faciliter diverses réactions, contribuant à la synthèse d'une large gamme de composés organiques.

Synthèse des polymères

L'acide TFPA joue un rôle crucial dans la synthèse des polymères . Ses propriétés uniques peuvent influencer les caractéristiques des polymères résultants, ce qui en fait un composant précieux en chimie des polymères.

Solvant

L'acide TFPA se révèle utile comme solvant dans la préparation de composés organiques . Sa structure fluorée peut améliorer la solubilité et la stabilité de certains composés, ce qui en fait un choix privilégié dans certains processus de synthèse.

Stabilisateur

L'acide TFPA peut agir comme stabilisateur . Il peut contribuer à maintenir la stabilité de diverses réactions chimiques, en garantissant que les résultats souhaités sont atteints de manière cohérente.

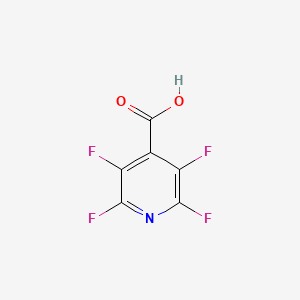

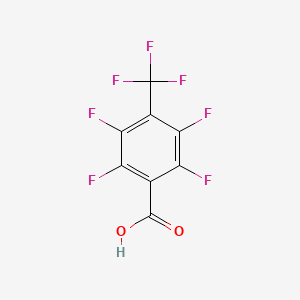

Blocs de construction fluorés

L'acide TFPA fait partie des blocs de construction fluorés . Ceux-ci sont utilisés dans la synthèse de composés fluorés, qui trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux en raison de leurs propriétés uniques.

Safety and Hazards

2,3,3,3-Tetrafluoropropanoic acid is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2,3,3,3-tetrafluoropropanoic Acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3,3-tetrafluoropropanoic Acid . For instance, the compound’s widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern . Its potential toxicity and health risk are still largely unknown .

Analyse Biochimique

Biochemical Properties

2,3,3,3-Tetrafluoropropanoic Acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in oxidative dehalogenation processes. This interaction leads to the formation of metabolites like 2,3,3,3-tetrafluoropropionaldehyde and 3,3,3-trifluoropyruvaldehyde . Additionally, 2,3,3,3-Tetrafluoropropanoic Acid can conjugate with glutathione through the action of glutathione S-transferase, forming products like S-(2,3,3,3-tetrafluoropropenyl)-glutathione . These interactions highlight the compound’s role in detoxification and metabolic processes.

Cellular Effects

2,3,3,3-Tetrafluoropropanoic Acid has been shown to influence various cellular processes. In studies involving rodent models, exposure to this compound resulted in changes in liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses and splenic lymphocyte subpopulations, indicating its impact on the immune system

Molecular Mechanism

The molecular mechanism of 2,3,3,3-Tetrafluoropropanoic Acid involves its interaction with specific enzymes and biomolecules. The compound undergoes oxidative dehalogenation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, including glutathione, resulting in conjugation products. This mechanism underscores the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3,3-Tetrafluoropropanoic Acid have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound in rodent models led to sustained changes in liver weight and immune responses . These findings suggest that the temporal dynamics of the compound’s effects are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of 2,3,3,3-Tetrafluoropropanoic Acid vary with different dosages in animal models. At lower doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . For example, high doses of the compound have been associated with increased liver weight and peroxisome proliferation in rodents . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic applications.

Metabolic Pathways

2,3,3,3-Tetrafluoropropanoic Acid is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 and glutathione S-transferase . The compound undergoes oxidative dehalogenation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and clearance from the body.

Transport and Distribution

The transport and distribution of 2,3,3,3-Tetrafluoropropanoic Acid within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated nature may influence its localization and accumulation in certain tissues . Understanding these transport mechanisms is critical for predicting the compound’s biodistribution and potential effects on different organs.

Subcellular Localization

The subcellular localization of 2,3,3,3-Tetrafluoropropanoic Acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its biochemical effects at the cellular level.

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKYZQLMEPJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382170 | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-49-9 | |

| Record name | 2,3,3,3-Tetrafluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

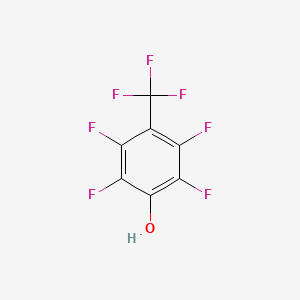

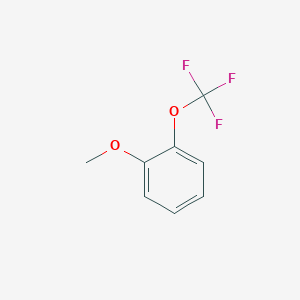

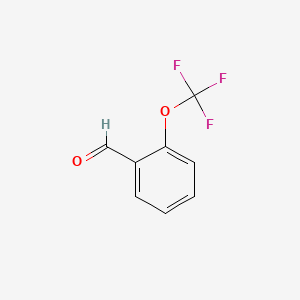

Q1: What is the significance of synthesizing tetrafluorinated analogs of fenoprofen and ketoprofen?

A1: Fenoprofen and ketoprofen belong to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Synthesizing their tetrafluorinated analogs is of interest because introducing fluorine atoms into a drug molecule can significantly alter its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. [] The research aims to explore whether these modifications in the tetrafluorinated analogs lead to improved therapeutic profiles compared to the parent drugs.

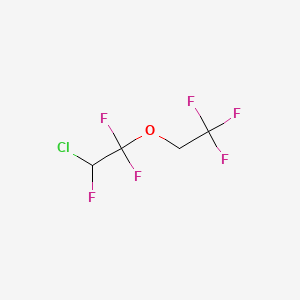

Q2: How were the tetrafluorinated analogs of fenoprofen and ketoprofen synthesized in the study?

A2: The research employed electrochemical carboxylation as the key synthetic strategy. [] Pentafluoroethylarenes, serving as the starting materials, underwent electrochemical carboxylation to yield the desired 2,3,3,3-tetrafluoro-2-(3-phenoxyphenyl)-propanoic acid (tetrafluorinated fenoprofen) and 2-(3-benzoylphenyl)-2,3,3,3-tetrafluoropropanoic acid (tetrafluorinated ketoprofen). This method offers a potentially efficient and controlled approach for introducing the carboxyl group and constructing the target tetrafluorinated analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.